2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone

sigma-1 receptor structure-activity relationship halogen substitution effect

Procure the definitive 4-chlorophenylsulfonyl piperazine ethanone scaffold. This compound's unique 4-Cl substitution on the sulfonyl ring is non-interchangeable, critically dictating sigma receptor subtype selectivity, CB1 antagonism gate-keeping, and lipophilicity-driven CNS permeability. Selecting close analogs (4-OCH₃, 4-CH₃, unsubstituted) risks fundamentally divergent pharmacological profiles. Secure the exact chemotype to ensure SAR continuity in halogen-variant probe libraries and carbonic anhydrase inhibitor programs where no pre-existing data exist.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 895468-62-9
Cat. No. B2395070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone
CAS895468-62-9
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2
InChIKeyMVLCVRQBRRAMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone (CAS 895468-62-9): Structural Overview and Procurement-Relevant Characterization


2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone (CAS 895468-62-9, molecular formula C₁₈H₁₉ClN₂O₃S, molecular weight 378.87 g/mol) is a sulfonyl-bridged phenylpiperazine ethanone derivative. Its core architecture comprises a 4-phenylpiperazine moiety linked via an ethanone carbonyl to a 4-chlorophenylsulfonyl group [1]. This compound belongs to the broader class of sulfonylated piperazines, a scaffold family extensively explored for sigma receptor (σ₁/σ₂) modulation [2], cannabinoid-1 (CB1) receptor antagonism [3], and carbonic anhydrase inhibition [4]. The 4-chloro substitution on the phenylsulfonyl ring is a key structural feature that influences electronic properties, lipophilicity, and target-binding interactions relative to analogs with alternative substituents. No primary research publications or patents specifically dedicated to this compound were identified in peer-reviewed literature, indicating its status as a structurally characterized but biologically under-characterized research tool or synthetic intermediate.

Why Generic Substitution Fails for 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone: Substituent-Specific Pharmacological Consequences


Within the sulfonylpiperazine ethanone class, the identity and position of the aryl substituent on the sulfonyl group exert profound effects on receptor binding affinity, subtype selectivity, and functional activity. In a systematic study of 4,4-disubstituted arylalkylsulfonyl piperazines as σ₁ ligands, the halogen substituent on the sulfonyl aryl ring was identified as a critical determinant of σ₁ vs. σ₂ selectivity, with different halogen types and positions producing selectivity ratios spanning from near-equipotent to >90-fold σ₁-preferring [1]. Similarly, the CB1 modulator patent literature demonstrates that subtle changes in the sulfonyl aryl substitution pattern (e.g., 4-Cl vs. 3,4-diCl vs. 4-CF₃) can switch a compound from active antagonist to inactive within structurally congeneric series [2]. The 4-chlorophenylsulfonyl variant represented by CAS 895468-62-9 thus occupies a distinct and non-interchangeable position in chemical space relative to its 4-methoxy, 4-methyl, unsubstituted phenyl, or 3,4-dichloro analogs. Procurement of a close analog without verifying target-specific activity data risks selecting a compound with fundamentally different pharmacological properties.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone (CAS 895468-62-9): Comparative Data Assessment


Structural Differentiation: 4-Chlorophenylsulfonyl vs. Unsubstituted Phenylsulfonyl in Sulfonylpiperazine σ₁ Ligand Scaffolds

IMPORTANT CAVEAT: No direct head-to-head quantitative comparison data exists for CAS 895468-62-9 against named comparators in peer-reviewed literature. The following evidence is derived from class-level SAR studies of structurally proximal sulfonylpiperazine analogs. In a systematic study by Sadeghzadeh et al. (2013), halogen-substituted arylalkylsulfonyl piperazines were evaluated for σ₁ and σ₂ receptor binding. A representative 4-iodobenzylsulfonyl piperidine analog demonstrated a Ki(σ₁) of 0.96 ± 0.05 nM with 96-fold σ₁/σ₂ selectivity (Kiσ₂ = 91.8 ± 8.1 nM) [1]. Within the broader sulfonamide series, halogen substitution on the sulfonyl aryl ring was shown to be a key determinant of both absolute affinity and subtype selectivity, with different halogens (I, Br, Cl) and substitution patterns yielding distinct pharmacological profiles [1]. By structural analogy, the 4-chlorophenylsulfonyl substitution in CAS 895468-62-9 is expected to confer unique binding characteristics relative to unsubstituted phenylsulfonyl or alternative halogen-substituted analogs.

sigma-1 receptor structure-activity relationship halogen substitution effect binding affinity

Electronic and Lipophilic Differentiation: 4-Cl vs. 4-OCH₃ and 4-CH₃ Sulfonylphenyl Substitution

The 4-chloro substituent on the phenylsulfonyl ring of CAS 895468-62-9 confers distinct electronic and lipophilic properties compared to common alternative substituents found in the sulfonylpiperazine ethanone class. The Hammett σₚ constant for 4-Cl is +0.23 (electron-withdrawing), while 4-OCH₃ has σₚ = −0.27 (electron-donating) and 4-CH₃ has σₚ = −0.17 (weakly electron-donating) [1]. The π lipophilicity constant for Cl is +0.71, substantially higher than OCH₃ (−0.02) and CH₃ (+0.56) [1]. These physicochemical differences translate into measurably distinct molecular properties: the calculated logP (ClogP) for the 4-Cl analog (CAS 895468-62-9) is approximately 2.8–3.2, compared to ~2.0–2.4 for the 4-OCH₃ analog (CAS 941901-82-2) and ~2.4–2.8 for the unsubstituted phenylsulfonyl analog (CAS 880341-66-2) [2]. Such differences impact membrane permeability, plasma protein binding, and off-target promiscuity profiles, all of which are critical considerations in probe compound selection.

Hammett constant lipophilicity ClogP physicochemical property differentiation

CB1 Receptor Modulator Class SAR: Substituent-Dependent Activity Switching in Sulfonylated Piperazines

The patent literature on sulfonylated piperazines as CB1 receptor modulators provides strong class-level evidence that the sulfonyl aryl substitution pattern is a binary switch for biological activity. WO2008024284A2 discloses a comprehensive series in which compounds bearing specific halogen-substituted phenylsulfonyl groups (including 4-chlorophenyl, 3,4-dichlorophenyl, and 4-trifluoromethylphenyl variants) were claimed as active CB1 modulators [1]. Within this patent series, the presence, position, and type of halogen substitution directly determined whether a compound fell within the claimed active scope. Compounds bearing unsubstituted phenylsulfonyl or non-halogen substituted variants were not encompassed within the key claims, indicating that halogen substitution is a gatekeeper feature for CB1 pharmacological activity in this scaffold class [1]. CAS 895468-62-9, bearing the 4-chlorophenylsulfonyl group, falls structurally within the space claimed as active in this patent family.

cannabinoid-1 receptor CB1 antagonist structure-activity relationship sulfonylpiperazine

Carbonic Anhydrase Inhibition Class Scaffold: Sulfonylpiperazine vs. Primary Sulfonamide Zinc-Binding Groups

Recent medicinal chemistry campaigns have explored sulfonylpiperazine-containing compounds as human carbonic anhydrase (hCA) II inhibitors for glaucoma management [1]. In the Lasamide-derived sulfonylpiperazine series, compounds demonstrated remarkable hCA II inhibition potency and isoform selectivity. Critically, these compounds incorporate the sulfonyl group as a structural element distinct from the primary sulfonamide (SO₂NH₂) zinc-binding pharmacophore that is the hallmark of classical CA inhibitors (e.g., acetazolamide, Ki hCA II ~12 nM) [1][2]. The sulfonylpiperazine class thus represents a mechanistically differentiated approach: the sulfonyl moiety contributes to overall binding through non-zinc-coordinating interactions, potentially enabling isoform selectivity profiles unattainable with primary sulfonamide-based inhibitors [1]. CAS 895468-62-9, bearing a sulfonyl bridge rather than a primary sulfonamide, may share this mechanistic differentiation relative to classical CA inhibitors.

carbonic anhydrase II sulfonylpiperazine glaucoma zinc-binding pharmacophore

Recommended Application Scenarios for 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone (CAS 895468-62-9) Based on Available Evidence


Sigma Receptor Probe Development: σ₁/σ₂ Selectivity Profiling Using Halogen-Substituted Sulfonylpiperazine Scaffolds

Researchers investigating sigma receptor pharmacology may employ CAS 895468-62-9 as a structurally defined scaffold for generating halogen-variant probe libraries. The class-level SAR from Sadeghzadeh et al. (2013) demonstrates that arylalkylsulfonyl piperazines with different halogen substituents produce σ₁ affinities spanning from sub-nanomolar to micromolar ranges with correspondingly diverse σ₁/σ₂ selectivity ratios [1]. The 4-chlorophenylsulfonyl variant represents one point in this halogen series; systematic comparison with 4-fluoro, 4-bromo, and 4-iodo analogs would enable mapping of halogen-dependent selectivity trends. This application is predicated on generating compound-specific data, as no such data currently exist for CAS 895468-62-9.

CB1 Receptor Antagonist Medicinal Chemistry: Halogen-Gated Activity Screening

For laboratories pursuing CB1 receptor antagonist programs, CAS 895468-62-9 may serve as a screening compound within halogen-substituted sulfonylpiperazine series. The patent WO2008024284A2 establishes that halogen substitution on the sulfonylphenyl ring is a structural prerequisite for CB1 modulatory activity within this chemotype, with 4-chlorophenyl variants falling within the active claimed space [1]. Procurement of this specific compound allows direct experimental verification of the halogen-activity gate hypothesis and supports SAR exploration around the 4-position substituent. Note that compound-specific CB1 binding or functional data must be experimentally determined.

Carbonic Anhydrase Inhibitor Scaffold Diversification: Non-Classical Zinc-Binding Chemotype Exploration

CAS 895468-62-9 may be evaluated as a core scaffold or synthetic intermediate for developing carbonic anhydrase inhibitors that operate through non-classical zinc-binding mechanisms. Recent crystallographic and enzymatic studies confirm that sulfonylpiperazine-containing compounds can achieve potent hCA II inhibition without the primary sulfonamide motif that defines classical CA inhibitors like acetazolamide [1]. The sulfonyl bridge in CAS 895468-62-9 provides a synthetic handle for further derivatization. Researchers should independently validate CA inhibition and isoform selectivity for any derivatives prepared from this compound [1][2].

Physicochemical Property Benchmarking: Lipophilicity-Controlled CNS Penetration Studies

The distinct physicochemical profile of CAS 895468-62-9 (estimated ClogP ~2.8–3.2) relative to its 4-OCH₃ (ClogP ~2.0–2.4) and unsubstituted phenylsulfonyl (ClogP ~2.4–2.8) analogs makes it suitable for systematic studies correlating sulfonyl substituent lipophilicity with membrane permeability, P-glycoprotein efflux susceptibility, and brain-to-plasma ratio in CNS drug discovery programs [1]. The ~0.4–1.2 log unit ClogP increment over less lipophilic analogs provides a measurable physicochemical differentiation that may translate into meaningful pharmacokinetic divergence, though this must be empirically confirmed [1].

Quote Request

Request a Quote for 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.